![molecular formula C19H21N5O3S3 B2639522 Ethyl 2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 488731-79-9](/img/structure/B2639522.png)

Ethyl 2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

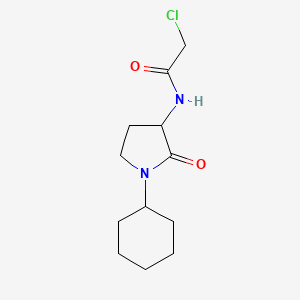

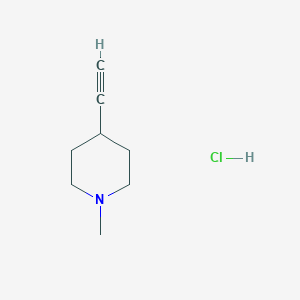

This compound is a complex organic molecule that contains several functional groups and rings, including a benzothieno[2,3-d]pyrimidin-2-yl group, a thiazole ring, and an ethyl carboxylate group . It’s part of a class of compounds known as heterocycles, which are rings that contain at least two different elements .

Synthesis Analysis

The synthesis of this compound could involve several steps, including the formation of the benzothieno[2,3-d]pyrimidin-2-yl group, the introduction of the thiazole ring, and the attachment of the ethyl carboxylate group . The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of multiple rings and functional groups . The benzothieno[2,3-d]pyrimidin-2-yl group, for example, is a fused ring system that includes a sulfur atom . The thiazole ring is a five-membered ring that includes a nitrogen atom and a sulfur atom .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino groups could be involved in reactions with acids or bases, and the ethyl carboxylate group could undergo reactions with nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the ethyl carboxylate group could make it more polar and potentially more soluble in polar solvents .Applications De Recherche Scientifique

Synthesis of Pyrimidin-4(3H)-one Derivatives

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate was converted into ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and further treated to give 3-amino-2-methyl and 3-amino-2-ethyl tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives. These compounds were reacted with aromatic aldehydes to obtain Schiff bases, indicating their potential in creating bioactive molecules with antimicrobial and anti-inflammatory properties (Narayana et al., 2006).

Development of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives

Ethyl 2-(benzo[d]thazol-2-yl)acetate was interacted with various derivatives to synthesize ethyl iminothiazolopyridine-4-carboxylates. These compounds were further used to obtain new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives, showcasing a method for creating novel compounds with potential scientific applications, including drug discovery (Mohamed, 2021).

Discovery of Apoptosis-Inducing Agents for Breast Cancer

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was used in a multicomponent synthesis to create derivatives with potential as apoptosis-inducing agents for breast cancer treatment. This showcases the application of this compound in medical research, particularly in the development of cancer therapeutics (Gad et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[[2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S3/c1-3-27-17(26)14-9(2)21-19(30-14)22-12(25)8-28-18-23-15(20)13-10-6-4-5-7-11(10)29-16(13)24-18/h3-8H2,1-2H3,(H2,20,23,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRYTUIZWMKICE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=C3C4=C(CCCC4)SC3=N2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Dimethylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide](/img/structure/B2639443.png)

![4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2639447.png)

![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime](/img/structure/B2639449.png)

![4-Cyano-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2639450.png)

![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2639451.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2639453.png)

![2-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2639461.png)